4-(1,3-Oxazol-5-yl)piperidine

Medicinal Chemistry Physicochemical Properties ADME

Choose 4-(1,3-Oxazol-5-yl)piperidine dihydrochloride (CAS 2034156-74-4) to secure the exact 4-piperidinyl-1,3-oxazole regiochemistry essential for FAAH inhibitor SAR. The dihydrochloride salt (MW 225.12, pKa 9.91) delivers superior aqueous solubility, handling stability, and consistent assay dosing vs. the free base. Avoid isomeric misidentification: 3-(oxazol-5-yl)piperidine or 2-(oxazolyl)piperidine regioisomers alter target binding. Ideal as an analytical reference standard for HPLC/LCMS method development.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
CAS No. 2034156-74-4
Cat. No. B1434374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Oxazol-5-yl)piperidine
CAS2034156-74-4
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN=CO2.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H
InChIKeyPPWPLIVYDIYZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Oxazol-5-yl)piperidine (CAS 2034156-74-4): Core Structural and Physicochemical Profile for Research Procurement


4-(1,3-Oxazol-5-yl)piperidine (CAS 2034156-74-4) is a heterocyclic building block consisting of a piperidine ring linked at the 4-position to an oxazole moiety [1]. The compound is typically supplied as the dihydrochloride salt (C8H14Cl2N2O, MW 225.12) to enhance stability and handling . The free base (CAS 1211527-20-6, C8H12N2O, MW 152.19) exhibits a predicted pKa of 9.91±0.10 for the piperidine nitrogen, indicating a predominantly protonated state under physiological pH conditions, a key consideration for both solubility and target engagement in biological assays . This scaffold is recognized for its utility as a versatile intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting fatty acid amide hydrolase (FAAH) and other enzyme systems [2].

Why 4-(1,3-Oxazol-5-yl)piperidine Cannot Be Substituted with Closely Related Analogs in Critical Applications


The precise regiochemistry and heterocyclic connectivity of 4-(1,3-Oxazol-5-yl)piperidine directly governs its interaction with biological targets and downstream chemical reactivity, making generic substitution with similar oxazole-piperidine isomers high-risk. For instance, the specific 4-piperidinyl-1,3-oxazole linkage is a critical pharmacophore for potent fatty acid amide hydrolase (FAAH) inhibition, as exemplified in patent literature [1]. In contrast, regioisomers such as 3-(1,3-Oxazol-5-yl)piperidine or 2-(oxazolyl)piperidines exhibit altered spatial orientation of the basic amine and heteroaryl ring, leading to significant differences in target binding . Furthermore, the dihydrochloride salt form (CAS 2034156-74-4) offers distinct physicochemical advantages over the free base in terms of handling, solubility in polar media, and long-term storage stability, factors that directly impact experimental reproducibility in procurement .

Quantitative Differentiation of 4-(1,3-Oxazol-5-yl)piperidine Against Structural Analogs: A Procurement Evidence Guide


Enhanced Basicity and Ionization State of 4-(1,3-Oxazol-5-yl)piperidine vs. 2-Substituted Oxazole Analogs

The predicted pKa of the piperidine nitrogen in 4-(1,3-Oxazol-5-yl)piperidine (free base) is 9.91±0.10 . In contrast, the pKa of 2-(4-oxazolyl)piperidine (an analog where the oxazole is linked via its 4-position to the piperidine 2-position) is reported as 8.34±0.10 . This 1.5 unit higher basicity for 4-(1,3-Oxazol-5-yl)piperidine indicates a greater proportion of the protonated, charged species at physiological pH.

Medicinal Chemistry Physicochemical Properties ADME

Validated Role in Potent FAAH Inhibition: 4-Piperidinyl-1,3-Oxazole as a Privileged Scaffold

The specific 4-(1,3-oxazol-5-yl)piperidine moiety serves as a core structural element in a series of patented oxazolyl piperidine compounds with demonstrated FAAH inhibitory activity [1]. While specific IC50 values for the unsubstituted scaffold are not reported in the patent, the compound's defined regiochemistry is essential for the activity of downstream functionalized analogs. This contrasts with isomeric structures such as 4-(1,2-oxazol-5-yl)piperidine, which are described as having a different mechanism of action linked to enzyme and receptor modulation .

Enzyme Inhibition FAAH Neurological Disorders

Salt Form Advantage: 4-(1,3-Oxazol-5-yl)piperidine Dihydrochloride Offers Superior Handling and Solubility Over Free Base

4-(1,3-Oxazol-5-yl)piperidine is most commonly procured as the dihydrochloride salt (CAS 2034156-74-4) . This salt form is typically a solid with improved stability and is described as having enhanced solubility in polar solvents like water, methanol, and ethanol compared to the free base, which is sparingly soluble in water . While quantitative solubility data for the salt is not available, the general principle is that dihydrochloride salts of heterocyclic amines are significantly more water-soluble than their neutral counterparts, a critical factor for preparing assay-ready stock solutions.

Chemical Handling Solubility Procurement

Key Research Application Scenarios for 4-(1,3-Oxazol-5-yl)piperidine Based on Verified Differentiation


Lead Generation and SAR Studies for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Procure 4-(1,3-Oxazol-5-yl)piperidine dihydrochloride (CAS 2034156-74-4) as a core building block for synthesizing and optimizing novel FAAH inhibitors. The specific 4-piperidinyl-1,3-oxazole scaffold is a validated pharmacophore in this therapeutic area, as detailed in patent literature [1]. Its use ensures that SAR efforts are focused on a known active framework, accelerating the discovery of potent analogs for pain, inflammation, and neurological disorders.

Physicochemical Property Optimization via Salt Selection

Utilize the dihydrochloride salt form (CAS 2034156-74-4) when developing in vitro assays requiring aqueous solubility. The salt offers a tangible advantage in handling and dissolution over the free base , which is critical for achieving consistent dosing in cell-based assays, enzyme inhibition studies, and preparing stock solutions for automated screening platforms.

Investigation of Basic Amine-Driven Target Engagement

Leverage the compound's high predicted pKa of 9.91±0.10 to study targets where a protonated, cationic nitrogen is essential for binding. The strong basicity of 4-(1,3-Oxazol-5-yl)piperidine, significantly higher than some regioisomers (e.g., pKa 8.34) , makes it a preferred probe for exploring electrostatic interactions in enzyme active sites or receptor binding pockets where a charged amine is required.

Reference Standard for Regiochemical Purity Analysis

Procure 4-(1,3-Oxazol-5-yl)piperidine as an authentic reference standard for analytical method development (e.g., HPLC, LCMS). Its well-defined structure and availability as a high-purity dihydrochloride salt make it ideal for distinguishing and quantifying this specific regioisomer from closely related impurities like 2-(oxazolyl)piperidines or 3-(oxazolyl)piperidines in reaction monitoring and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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